Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-methylpyrimidine-5-carboxylate
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Overview
Description
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine core substituted with benzothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzothiazole with appropriate aldehydes and ketones, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like ethanol or pyridine and may require refluxing or microwave irradiation to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- ETHYL (6-METHYL-1,3-BENZOTHIAZOL-2-YL)AMINO (OXO)ACETATE
- 2-{(1R)-1-(1,3-BENZOTHIAZOL-2-YL)ETHYLAMINO}-N-[(1S)-1-(1-NAPHTHYL)ETHYL]-2-OXOETHANAMINIUM
Uniqueness
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-6-METHYLPYRIMIDINE-5-CARBOXYLATE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its dual benzothiazole moieties enhance its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C23H19N5O2S3 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H19N5O2S3/c1-3-30-20(29)19-13(2)24-21(28-22-26-14-8-4-6-10-17(14)32-22)25-16(19)12-31-23-27-15-9-5-7-11-18(15)33-23/h4-11H,3,12H2,1-2H3,(H,24,25,26,28) |
InChI Key |
VCATWHZJBIEXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1CSC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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